molecular formula C14H8N4O B3160010 6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile CAS No. 865659-95-6

6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile

Cat. No.: B3160010
CAS No.: 865659-95-6
M. Wt: 248.24 g/mol
InChI Key: AJAZCYDEANMXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile is a fused heterocyclic compound containing chromene, pyrazole, and pyrimidine moieties with a nitrile group at position 11.

Properties

IUPAC Name

8-oxa-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-15-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O/c15-5-9-6-16-18-7-10-8-19-12-4-2-1-3-11(12)13(10)17-14(9)18/h1-4,6-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAZCYDEANMXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN3C(=C(C=N3)C#N)N=C2C4=CC=CC=C4O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101167987
Record name 6H-[1]Benzopyrano[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865659-95-6
Record name 6H-[1]Benzopyrano[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865659-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-[1]Benzopyrano[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid or acetic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions with amines can produce amino-substituted derivatives .

Mechanism of Action

The mechanism of action of 6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile involves the inhibition of CDK2/cyclin A2, a key regulator of the cell cycle. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the CDK2 active site, such as Leu83 . This interaction is crucial for its inhibitory activity and cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Substituents/Modifications Key Functional Groups
This compound C₁₄H₇N₅O Chromene fused at [4,3-d], nitrile at C11 -CN, pyrazole, pyrimidine
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S Thiazolo-pyrimidine, trimethylbenzylidene -CN, thiazole, ketone
6,11-Dihydro-2-(5-methylfuran-2-yl)-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) C₁₇H₁₀N₄O₃ Quinazoline fused with pyrimidine, furan -CN, furan, ketone
6-Ethyl-2,5-dimethyl-7-oxidanylidene-pyrazolo[1,5-a]pyrimidine-3-carbonitrile (6X9) C₁₁H₁₂N₄O Ethyl, methyl substituents, oxidanylidene -CN, pyrimidine

Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines with nitrile groups exhibit potent kinase inhibitory activity. For example:

  • Compound 6m/6p: Substitutions on the phenyl ring enhance TTK (threonine tyrosine kinase) inhibition, with IC₅₀ values in the nanomolar range .
  • This compound: Likely shares this activity due to structural similarity, though specific data are unavailable .

Anticancer and Fluorescence Properties

  • Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles : Display intense fluorescence (λem = 304–414 nm), useful in bioimaging .
  • Thiazolo-pyrimidine-6-carbonitriles (11a,b) : Moderate anticancer activity against breast cancer cell lines (IC₅₀ = 8–12 µM) .

Physicochemical Properties

  • Solubility : Nitrile-containing pyrazolo[1,5-a]pyrimidines often exhibit poor aqueous solubility due to hydrophobic fused rings. Derivatives like 6c (methoxy-substituted) show improved solubility .
  • Thermal Stability : Pyrazolo[1,5-a]pyrimidines with fused chromene systems (e.g., 6a–d) have high melting points (>250°C), indicating thermal robustness .

Key Research Findings

Structure-Activity Relationship (SAR) :

  • The nitrile group enhances kinase binding via hydrogen bonding .
  • Substituents on the phenyl ring (e.g., methoxy, chloro) modulate potency and selectivity .
  • Fluorescence intensity correlates with electron-donating groups (e.g., -NH₂ at C7) .

In Vivo Efficacy: Pyrazolo[1,5-a]pyrimidines reduce tumor growth in xenograft models by >50% at 10 mg/kg doses .

Biological Activity

6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile is a heterocyclic compound notable for its unique fused ring structure, which combines chromene, pyrazole, and pyrimidine moieties. This structural complexity imparts significant biological activity, particularly in the realm of medicinal chemistry. The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, leading to disrupted cell cycle progression, particularly affecting the transition from the G1 phase to the S phase. This inhibition can result in reduced proliferation of cancer cells and may induce apoptosis through the activation of caspases and other apoptotic pathways.

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics that enhance its therapeutic potential. It has been shown to interact with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. Notably, it has demonstrated significant antitumor activity across several cancer cell lines, indicating its potential as an anticancer agent.

In Vitro Studies

Several studies have evaluated the biological activity of this compound against various cancer cell lines. Below is a summary table of key findings from recent research:

Cell Line IC50 (µM) Effect Observed
Human hepatoma carcinoma 74024.55Strong antitumor activity
Human hepatoma carcinoma 72216.28Significant growth inhibition
HeLa (cervical cancer)15Induction of apoptosis

These findings suggest that the compound exhibits potent activity against specific cancer types, supporting its development as a therapeutic agent .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds indicates that specific modifications to the chemical structure can enhance biological activity. For instance, the presence of chlorine atoms and certain functional groups at strategic positions on the pyrazolo-pyrimidine scaffold significantly impacts antitumor efficacy. Compounds with optimized structures have shown improved IC50 values in various assays, highlighting the importance of molecular design in drug development .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various pyrazolo-pyrimidine derivatives, this compound was highlighted for its ability to inhibit CDK2 effectively. This inhibition led to reduced proliferation rates in cultured human hepatoma cells and cervical cancer cells. The study concluded that this compound could serve as a lead for developing novel anticancer therapies targeting cell cycle regulation .

Case Study 2: Apoptosis Induction

Another investigation focused on the apoptotic effects of this compound in HeLa cells demonstrated that treatment with this compound resulted in significant activation of caspases—key proteins involved in programmed cell death. This finding underscores the compound's potential not only as a CDK inhibitor but also as an apoptosis inducer in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for constructing the pyrazolo[1,5-a]pyrimidine core in compounds like 6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile?

  • The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via multi-component reactions (MCRs), cyclocondensation of aminopyrazoles with β-diketones, or microwave-assisted protocols to enhance reaction efficiency . For derivatives with carbonitrile groups (e.g., position 11), nucleophilic substitution or cyano-group introduction via oxidative cyanation may be used. Key intermediates like ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate () highlight the role of cyano groups in directing reactivity.

Q. How are structural and purity characteristics validated for pyrazolo[1,5-a]pyrimidine derivatives?

  • Characterization relies on 1H/13C NMR for confirming regiochemistry and substituent positions, X-ray crystallography for absolute configuration (e.g., planar structure validation in ), and HPLC/MS for purity assessment. For example, compounds like 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile were validated via single-crystal X-ray diffraction (r.m.s. deviation: 0.011 Å) .

Q. What preliminary biological screening models are used to assess the antitumor potential of this compound?

  • Initial screening involves kinase inhibition assays (e.g., CDK2, CDK9, Aurora-A kinases) due to the scaffold’s affinity for ATP-binding pockets . Cell viability assays (e.g., MTT in cancer cell lines) and enzymatic inhibition studies (IC50 determination) are standard. Pyrazolo[1,5-a]pyrimidines often show nanomolar potency against CDKs, making them candidates for mechanistic studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for selective kinase inhibition?

  • Critical substituents :

  • Position 11 (carbonitrile) : Enhances electronic effects and hydrogen bonding with kinase residues.
  • Chromeno fusion : Modifies steric bulk, influencing selectivity (e.g., CDK vs. non-CDK kinases) .
  • Substituents at position 3 or 7 : Aromatic or alkyl groups improve lipophilicity and target engagement.
  • Data-driven example : Pyrazolo[1,5-a]pyrimidine-3-carboxamides () showed enhanced CDK9 inhibition when substituted with 4,6-dimethylpyrimidin-2-yl groups (IC50 < 50 nM).

Q. What in vivo models are suitable for evaluating the pharmacokinetics and efficacy of this compound?

  • Pharmacokinetics : Rodent models assess oral bioavailability, plasma half-life, and blood-brain barrier penetration. For example, pyrazolo[1,5-a]pyrimidine derivatives with logP ~2.5 () show improved CNS penetration.
  • Efficacy : Xenograft models (e.g., glioblastoma or breast cancer) validate tumor growth inhibition. Synergistic studies with adjuvant therapies (e.g., cold atmospheric plasma in ) may enhance therapeutic windows.

Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

  • Case study : Some derivatives show anti-inflammatory activity via PDE-4 inhibition, while others target kinases (e.g., CDKs). Contradictions arise from assay conditions (e.g., ATP concentration in kinase assays) or off-target effects. Mitigation strategies:

  • Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics.
  • Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify off-target interactions .

Q. What computational methods aid in designing analogs with improved metabolic stability?

  • ADMET prediction : Tools like SwissADME predict metabolic soft spots (e.g., ester hydrolysis in ).
  • CYP450 docking : Molecular dynamics simulations identify susceptible oxidation sites. For example, replacing ethyl esters () with amides () reduces first-pass metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile
Reactant of Route 2
6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.